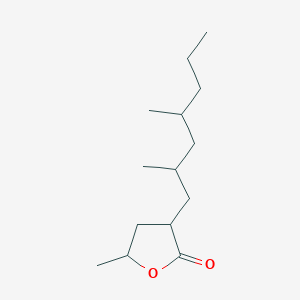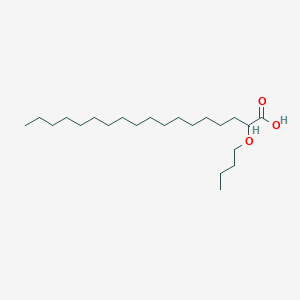
2-Butoxyoctadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butoxyoctadecanoic acid is a long-chain fatty acid derivative, characterized by the presence of a butoxy group attached to the octadecanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyoctadecanoic acid typically involves the esterification of octadecanoic acid (stearic acid) with butanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:
C17H35COOH+C4H9OH→C17H35COOC4H9+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions: 2-Butoxyoctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxyl group, resulting in the formation of octadecanedioic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-butoxyoctadecanol.
Substitution: The butoxy group can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Octadecanedioic acid.
Reduction: 2-Butoxyoctadecanol.
Substitution: Halogenated or aminated derivatives of this compound.
科学研究应用
2-Butoxyoctadecanoic acid has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in lipid metabolism and as a model compound for studying fatty acid derivatives.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of cosmetics, lubricants, and plasticizers due to its ability to modify the physical properties of materials.
作用机制
The mechanism by which 2-butoxyoctadecanoic acid exerts its effects is primarily through its interaction with lipid membranes. The butoxy group enhances the compound’s solubility in both aqueous and lipid environments, allowing it to integrate into lipid bilayers and alter their properties. This can affect membrane fluidity, permeability, and the activity of membrane-bound enzymes and receptors.
相似化合物的比较
2-Hydroxyoctadecanoic acid: Similar in structure but contains a hydroxyl group instead of a butoxy group.
2-Oxooctadecanoic acid: Contains a keto group at the second position instead of a butoxy group.
Comparison:
2-Butoxyoctadecanoic acid vs. 2-Hydroxyoctadecanoic acid: The butoxy group in this compound provides greater hydrophobicity compared to the hydroxyl group in 2-hydroxyoctadecanoic acid, making it more suitable for applications requiring non-polar characteristics.
This compound vs. 2-Oxooctadecanoic acid: The butoxy group in this compound offers different reactivity compared to the keto group in 2-oxooctadecanoic acid, leading to distinct chemical behaviors and applications.
属性
CAS 编号 |
114801-87-5 |
|---|---|
分子式 |
C22H44O3 |
分子量 |
356.6 g/mol |
IUPAC 名称 |
2-butoxyoctadecanoic acid |
InChI |
InChI=1S/C22H44O3/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22(23)24)25-20-6-4-2/h21H,3-20H2,1-2H3,(H,23,24) |
InChI 键 |
DJAKYLOHLKALEL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



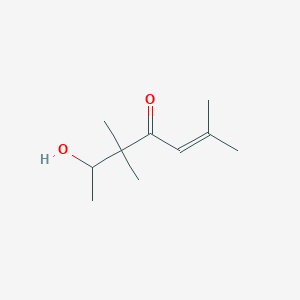
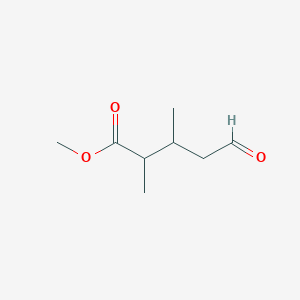
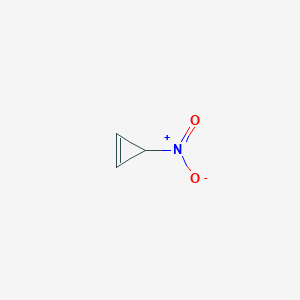
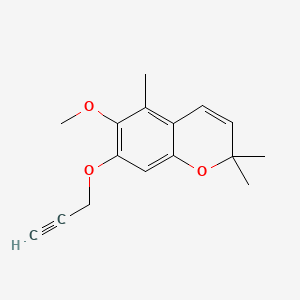
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
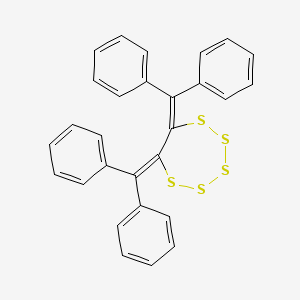

![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
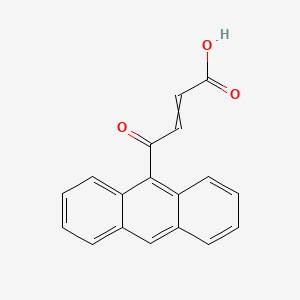
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
